
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to inhibit a variety of proteases, including serine proteases, cysteine proteases, and metalloproteases. PMSF is particularly useful in studies of protein structure and function, as it can help prevent the degradation of proteins by proteases.
Mechanism of Action
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide works by irreversibly inhibiting the active site of proteases. It does this by reacting with the serine residue in the active site, forming a covalent bond and preventing the protease from functioning. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is particularly effective against serine proteases, but has also been shown to inhibit cysteine proteases and metalloproteases.
Biochemical and Physiological Effects:
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of protease activity and the prevention of protein degradation. It has also been shown to affect blood coagulation and membrane transport. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is generally well-tolerated in laboratory animals, but can cause irritation and toxicity if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is its broad-spectrum protease inhibition, which makes it useful in a wide range of experiments. It is also relatively easy to use and is readily available from commercial sources. However, 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide does have some limitations, including its irreversible inhibition of proteases, which can make it difficult to study the kinetics of protease activity. It is also relatively expensive compared to other protease inhibitors.
Future Directions
There are a number of potential future directions for research on 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, including the development of more selective protease inhibitors that can target specific types of proteases. There is also potential for the use of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of certain diseases, particularly those that involve abnormal protease activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide and to identify any potential long-term side effects.
Synthesis Methods
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with isopropylamine and 2-pyridinecarboxaldehyde. The resulting compound can then be purified through column chromatography to obtain pure 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide.
Scientific Research Applications
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is widely used in scientific research, particularly in studies of protein structure and function. It is often used to prevent the degradation of proteins by proteases during purification or analysis. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has also been used in studies of blood coagulation, membrane transport, and cell signaling.
properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)18-16-7-5-6-8-17-16/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXSSDNUVVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

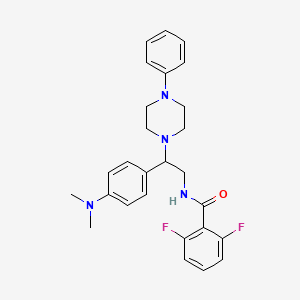
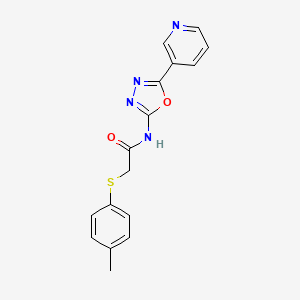
![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
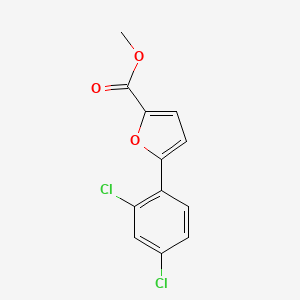

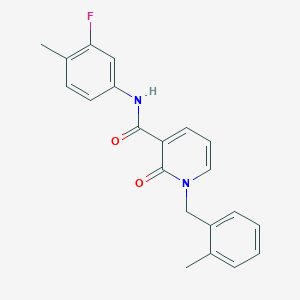
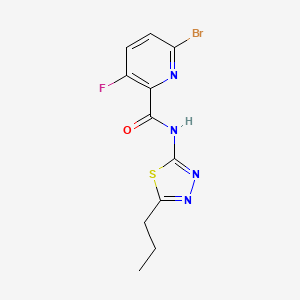
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
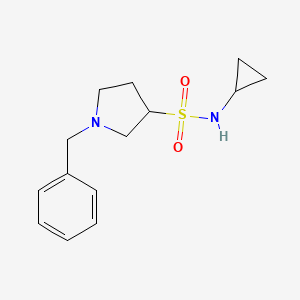

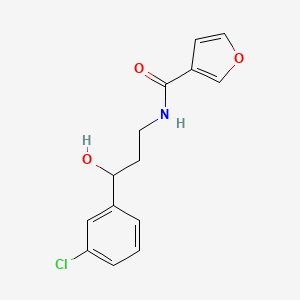
![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)